![molecular formula C6H8ClN3OS2 B2795132 2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide CAS No. 575497-15-3](/img/structure/B2795132.png)
2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide” is a compound that contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds that have been studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiadiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Chemical Synthesis and Drug Development
2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide is a compound that has been explored for its potential in the synthesis of pharmaceuticals, particularly through its role in creating inhibitors and other biologically active molecules. One area of focus has been the development of glutaminase inhibitors, which are of interest for their therapeutic potential in cancer treatment. For instance, analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a known glutaminase inhibitor, have been synthesized to find more potent derivatives with improved drug-like properties. These studies have shown that certain analogs retain BPTES's potency while offering better solubility, which is crucial for drug development. Such research highlights the compound's utility in designing molecules that could potentially inhibit tumor growth in lymphoma, showcasing its relevance in medicinal chemistry and oncology (Shukla et al., 2012).
Antitrypanosomal Activity
Research has also extended into the synthesis of thiadiazole derivatives for antitrypanosomal applications. Novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones were synthesized and evaluated for their in vitro activity against Trypanosoma brucei, the causative agent of sleeping sickness. The results showed that certain derivatives displayed significant antitrypanosomal potency, indicating the compound's potential for developing new treatments for trypanosomiasis. This illustrates the compound's applicability in discovering new therapeutics for neglected tropical diseases (Lelyukh et al., 2023).
Antimicrobial and Antifungal Properties
Further research into 1,3,4-thiadiazole derivatives has revealed their promising antimicrobial and antifungal properties. Studies have synthesized various thiadiazole compounds and evaluated their efficacy against a range of microbial and fungal strains. These investigations have led to the identification of compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans. Such findings underscore the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents (Sych et al., 2019).
Future Directions
Thiadiazoles have been the subject of much research due to their diverse biological activities . Future research could focus on the synthesis and characterization of “2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide” and other thiadiazole derivatives, as well as their potential applications in medicine and other fields.
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiadiazole ring, a key component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiadiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could influence its interaction with its targets.
Biochemical Pathways
Compounds containing a thiadiazole ring have been found to affect various biochemical pathways due to their broad-spectrum activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, potentially leading to a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor or cytotoxic effects
Cellular Effects
Based on the known properties of similar thiadiazole derivatives, it can be hypothesized that this compound may influence cell function by interacting with various cellular processes These could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
2-chloro-N-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS2/c1-2-12-6-9-5(13-10-6)8-4(11)3-7/h2-3H2,1H3,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSNOJZYZYAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NSC(=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis(diphenylphosphino)ferrocene](/img/structure/B2795050.png)
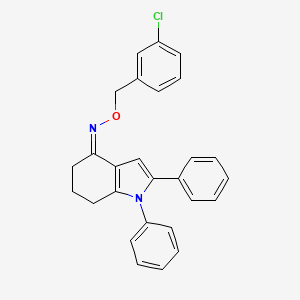
![1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2795055.png)

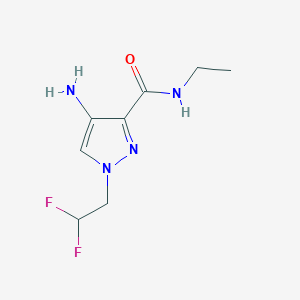

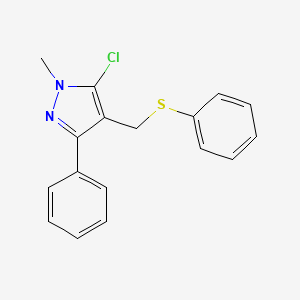
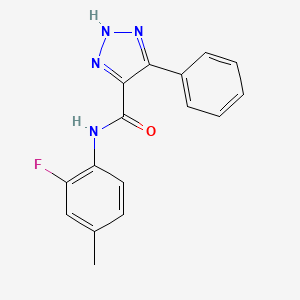
![3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione](/img/structure/B2795063.png)
![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795065.png)
![1-(2,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2795066.png)
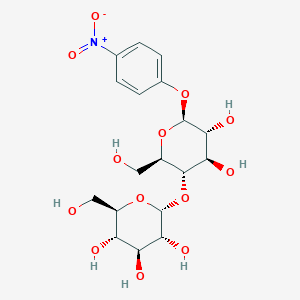

![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2795072.png)